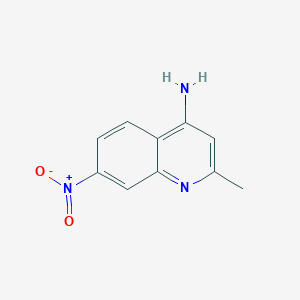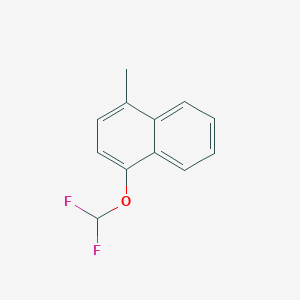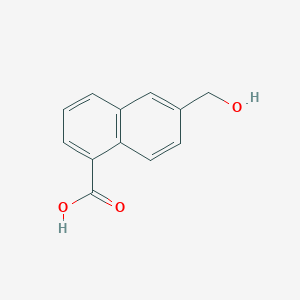
6-(Hydroxymethyl)naphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(羟甲基)萘-1-羧酸是一种有机化合物,其分子式为 C12H10O3,分子量为 202.21 g/mol 。该化合物以萘环为特征,在 6 位被羟甲基取代,在 1 位被羧酸基取代。由于其独特的结构特性,它是一种用途广泛的化学品,应用于各种研究和开发领域。
准备方法
合成路线和反应条件
6-(羟甲基)萘-1-羧酸的合成通常涉及萘衍生物的官能化。一种常见的方法是在酸性条件下,使用高锰酸钾或三氧化铬等氧化剂氧化 6-(羟甲基)萘。反应通过形成中间醛进行,该醛被进一步氧化为羧酸。
工业生产方法
在工业环境中,可以使用连续流动反应器扩大 6-(羟甲基)萘-1-羧酸的生产规模。这些反应器允许精确控制反应条件,如温度、压力和试剂浓度,从而确保最终产物的产率和纯度。使用催化剂和优化的反应参数可以进一步提高生产过程的效率。
化学反应分析
反应类型
6-(羟甲基)萘-1-羧酸会发生各种化学反应,包括:
氧化: 羟甲基可以使用强氧化剂氧化为羧酸。
还原: 羧酸基可以使用氢化铝锂等还原剂还原为醇或醛。
取代: 羟甲基可以发生亲核取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和其他强氧化剂在酸性条件下。
还原: 氢化铝锂、硼氢化钠和其他还原剂。
取代: 胺、醇和硫醇等亲核试剂在碱性或酸性条件下。
主要形成的产物
氧化: 6-(羧甲基)萘-1-羧酸。
还原: 6-(羟甲基)萘-1-醛或 6-(羟甲基)萘-1-醇。
取代: 根据所用亲核试剂的不同,各种取代的萘衍生物。
科学研究应用
6-(羟甲基)萘-1-羧酸在科学研究中有着广泛的应用:
化学: 用作合成更复杂有机分子的构建单元。它也用于研究反应机理和开发新的合成方法。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。它作为合成生物活性化合物的先驱。
医学: 探索其潜在的治疗应用,特别是在开发新药和药物方面。
工业: 用于生产染料、颜料和其他工业化学品。它也用于开发具有特定性能的材料,如聚合物和树脂。
作用机制
6-(羟甲基)萘-1-羧酸的作用机制取决于其具体的应用。在生物系统中,它可能与酶、受体或 DNA 等分子靶标相互作用,从而导致各种生物效应。羟甲基和羧酸基在其反应性和对这些靶标的结合亲和力中起着至关重要的作用。所涉及的具体途径可能因特定的生物学环境和靶标分子的性质而异。
相似化合物的比较
类似化合物
萘-1-羧酸: 缺乏羟甲基,使其在某些化学反应中用途不那么广泛。
6-甲基萘-1-羧酸:
6-(羟甲基)萘-2-羧酸: 羧酸基的位置不同,导致化学行为和应用发生变化。
独特性
6-(羟甲基)萘-1-羧酸的独特之处在于萘环上同时存在羟甲基和羧酸基。这种官能团的组合提供了独特的化学性质,使其成为各种研究和工业应用中宝贵的化合物。它能够进行各种化学反应并形成各种衍生物,进一步增强了其多功能性。
属性
CAS 编号 |
61639-46-1 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI 键 |
CXZXOGOCSWZCKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


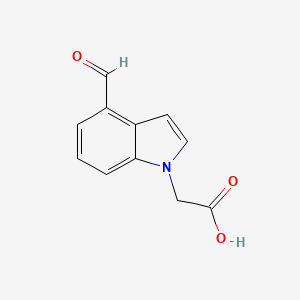
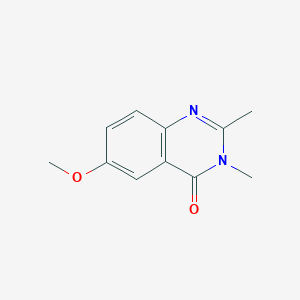
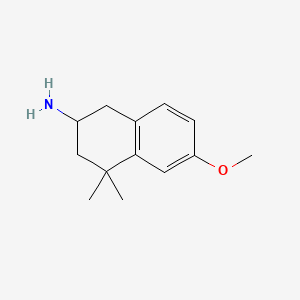




![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)


![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
